Foslevodopa - 97321-87-4

Foslevodopa

Catalog Number: EVT-268665
CAS Number: 97321-87-4
Molecular Formula: C9H12NO7P
Molecular Weight: 277.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Foslevodopa is an L-tyrosine derivative that is L-dopa in which the hydroxy group at position 4' is replaced by a phosphonooxy group. It is a water-soluble prodrug of levodopa which is used for the treatment of Parkinson's disease. It has a role as an antiparkinson drug and a prodrug. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and an O-phosphoamino acid. It is functionally related to a L-dopa.
Foslevodopa is under investigation in clinical trial NCT04750226 (Study to Assess Adverse Events and Change in Disease Activity of 24-hour Continuous Subcutaneous Infusion of ABBV-951 in Adult Participants With Advanced Parkinson's Disease).
Source and Classification

Foslevodopa is classified as a prodrug, specifically a phosphate ester of levodopa. It is part of a combination therapy with foscarbidopa, another prodrug that enhances the bioavailability of levodopa by inhibiting its peripheral metabolism. The compound is identified by the code ABBV-951 and is being investigated for its potential to provide stable levodopa exposure for patients with Parkinson's disease who experience fluctuations in their symptoms with traditional oral dosing methods .

Synthesis Analysis

The synthesis of foslevodopa typically begins with 3,4-dihydroxybenzaldehyde. The process involves several key steps:

  1. Phosphorylation: The initial step is the selective phosphorylation of 3,4-dihydroxybenzaldehyde to form an intermediate compound. This reaction is crucial as it introduces the phosphate group necessary for the prodrug functionality.
  2. Asymmetric Synthesis: Following phosphorylation, asymmetric synthesis techniques are employed to ensure that the final product has the desired stereochemistry. This step is vital for the biological activity of foslevodopa.
  3. Purification and Characterization: The synthesized compound undergoes purification processes such as crystallization or chromatography to isolate foslevodopa from byproducts. Characterization techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are used to confirm the structure and purity of the compound .
Molecular Structure Analysis

Foslevodopa possesses a complex molecular structure characterized by its phosphate group attached to the levodopa backbone. The chemical formula for foslevodopa is C10_{10}H12_{12}N2_{2}O5_{5}P. Key structural features include:

  • Phosphate Group: This functional group enhances solubility and stability in physiological conditions.
  • Chiral Centers: The presence of chiral centers in the molecule necessitates careful control during synthesis to ensure therapeutic efficacy.
  • Molecular Weight: Foslevodopa has a molecular weight of approximately 286.19 g/mol, which influences its pharmacokinetic properties .
Chemical Reactions Analysis

Foslevodopa participates in several important chemical reactions:

  1. Hydrolysis: In vivo, foslevodopa undergoes hydrolysis to release levodopa and phosphate upon administration. This reaction is facilitated by enzymes present in the body.
  2. Dephosphorylation: The phosphate moiety can be removed enzymatically or chemically, converting foslevodopa back into levodopa, which then exerts its therapeutic effects on dopamine synthesis in the brain.
  3. Stability Studies: Research has shown that foslevodopa exhibits high stability at physiological pH levels, making it suitable for continuous subcutaneous infusion without significant degradation .
Mechanism of Action

Foslevodopa acts primarily as a precursor to dopamine, which is deficient in patients with Parkinson's disease. Its mechanism involves:

  • Conversion to Levodopa: Once administered, foslevodopa is converted into levodopa through enzymatic hydrolysis.
  • Dopamine Production: Levodopa crosses the blood-brain barrier and is subsequently decarboxylated into dopamine by aromatic L-amino acid decarboxylase in neuronal cells.
  • Symptom Relief: Increased dopamine levels help alleviate motor symptoms associated with Parkinson's disease, improving patient mobility and quality of life .
Physical and Chemical Properties Analysis

Foslevodopa exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates high water solubility (>1 g/mL) at physiological pH (7.4), which facilitates its use in subcutaneous infusion therapies.
  • Stability: The compound shows excellent chemical stability under physiological conditions, making it suitable for long-term administration.
  • pH Sensitivity: Solubility profiles indicate that foslevodopa remains stable across a range of pH levels but is particularly soluble at lower pH values .
Applications

Foslevodopa has significant applications in clinical settings:

  • Parkinson's Disease Treatment: It provides an innovative approach to managing advanced Parkinson's disease through continuous subcutaneous delivery systems, potentially improving patient adherence and outcomes.
  • Research Tool: As a prodrug, foslevodopa serves as a valuable tool in pharmacokinetic studies exploring drug delivery mechanisms and metabolic pathways associated with dopaminergic therapies .
Synthesis and Development of Foslevodopa as a Prodrug

Rationale for Prodrug Design in Levodopa Therapy [1] [7]

Levodopa (LD) remains the gold standard for Parkinson's disease (PD) treatment due to its effective conversion to dopamine in the brain. However, its clinical utility is severely limited by:

  • Poor aqueous solubility (≤2 mg/mL), restricting formulation options
  • Extensive peripheral metabolism by dopa decarboxylase (DDC), requiring co-administration of inhibitors like carbidopa
  • Unpredictable gastrointestinal absorption due to competition with dietary amino acids and pH-dependent dissolution

Foslevodopa (L-tyrosine derivative with 4'-phosphonooxy group; CHEBI:192509) was engineered as a phosphate prodrug to overcome these limitations [4] . The prodrug strategy increases water solubility >100-fold (to ~500 mg/mL) by introducing ionizable phosphate groups that enhance hydrophilicity and enable subcutaneous delivery [1]. This bypasses first-pass metabolism and gastrointestinal absorption issues, permitting continuous dopaminergic stimulation.

Table 1: Comparative Properties of Levodopa vs. Foslevodopa

PropertyLevodopaFoslevodopa
Water Solubility≤2 mg/mL>500 mg/mL
Plasma Half-life1-2 hoursStable infusion profile
Administration RouteOralSubcutaneous infusion
Peripheral Metabolism>70% decarboxylatedProtected until conversion
pH StabilityNarrow optimal rangeStable at physiological pH

Historical Evolution of Foslevodopa Synthesis (1980s–Present) [5]

The development pathway spans four decades:

  • 1980s-1990s: Initial phosphate ester synthesis achieved via O-phosphorylation of LD's phenolic hydroxyl group using phosphorus oxychloride or modified Atherton-Todd reactions. Early versions (CAS 97321-87-4) showed chemical instability and incomplete enzymatic conversion [4] .
  • 2000-2010: Optimization of protecting group strategies (e.g., tert-butyl for carboxyl group, benzyl for phosphate) enabled higher-yield synthesis. Critical advancement: Identification of alkaline phosphatase-sensitive linkers allowing near-quantitative conversion to LD in vivo .
  • 2015-2020: AbbVie developed lyophilized pH-adjusted formulations (4:1 to 20:1 foslevodopa:foscarbidopa ratios) with 24-month stability. Process chemistry innovations included:
  • Crystallization control to prevent hydrate formation
  • Low-oxygen vial stoppering to minimize oxidation
  • Buffer optimization (pH 7.5-8.5) for enzymatic hydrolysis balance [1] [3]
  • 2020-Present: Scalable GMP synthesis using continuous flow reactors with in-line pH monitoring, achieving >99.5% purity and eliminating genotoxic impurities [5].

Table 2: Key Milestones in Foslevodopa Synthesis

DecadeSynthetic AchievementClinical Impact
1980sFirst phosphate ester synthesisProof of prodrug concept
2000sProtecting group optimizationImproved conversion efficiency
2010sLyophilized pH-stable formulationsEnabling 24-hour infusion
2020sContinuous flow manufacturingScalable GMP production

Challenges in Phosphate Prodrug Stabilization and Solubility Optimization [1]

Phosphate prodrug design faced three principal challenges:

Chemical Instability:

  • Phosphoester bonds undergo hydrolysis below pH 6 (acid-catalyzed) and above pH 9 (base-catalyzed). Solution: Lyophilized formulations adjusted to pH 7.4-7.8 post-reconstitution maintain <5% degradation over 72 hours at 25°C [1].

Enzymatic Conversion Variability:

  • Alkaline phosphatase (ALP) kinetics vary 20-fold between patients. Strategy: Co-development of buffer systems (carbonate-bicarbonate) to standardize ALP-mediated hydrolysis rates across tissue pH gradients [1] .

Precipitation at Injection Site:

  • High concentrations (>400 mg/mL) risked crystallization upon subcutaneous exposure to physiological Ca²⁺. Mitigation:
  • Chelating agents (EDTA) added to sequester calcium
  • Isotonicity modifiers (glycerol) reducing tissue irritation
  • Ratios optimized to maintain supersaturation without nucleation [1]

Table 3: Stability Profile of Foslevodopa Under Different Conditions

ConditionDegradation RateMajor DegradantMitigation Strategy
pH <6.0k = 0.24 hr⁻¹Levodopa-phosphate adductpH adjustment to 7.5-8.0
pH >9.0k = 0.18 hr⁻¹Free phosphate + LDBuffer optimization
37°C, 72 hr<3% totalIsomeric phosphoestersLyophilization
Ca²⁺ presenceImmediate precipitationCalcium phosphateEDTA co-formulation

Co-Development with Foscarbidopa: Synergistic Prodrug Pairing Strategies [7]

Foscarbidopa (carbidopa phosphate prodrug) was co-engineered to address peripheral decarboxylation:

Metabolic Interdependence:

  • Foslevodopa requires simultaneous DDC inhibition to prevent premature metabolism. Native carbidopa has solubility limitations (≤0.1 mg/mL) incompatible with subcutaneous delivery. Foscarbidopa solves this with 800-fold higher solubility [7].
  • Both prodrugs use identical phosphatase-activation mechanisms, ensuring synchronized release. Enzymatic studies show <5 minute conversion half-life for both compounds in subcutaneous tissue [1].

Stoichiometric Optimization:

  • Ratios were systematically tested from 4:1 to 20:1 (LD:CD equivalents):
  • 4:1 caused DDC overinhibition (increased plasma LD half-life but reduced AUC)
  • 20:1 permitted premature LD metabolism
  • 10:1 balanced sustained delivery (tmax 2-4 hr) and stable plasma concentrations (fluctuation index <2) [1]

Co-Formulation Challenges:

  • Differing pKa values (foslevodopa pKa=3.2/8.1; foscarbidopa pKa=2.8/7.9) risked phase separation. Solution:
  • Salt formation with sodium ions enabling co-lyophilization
  • Iso-osmotic concentrations (280-320 mOsm/kg) preventing tissue irritation during infusion [3] [7]

Table 4: Prodrug Pairing Characteristics

ParameterFoslevodopaFoscarbidopaSynergy Rationale
Solubility520 mg/mL450 mg/mLEnables high-concentration co-infusion
Conversion EnzymeAlkaline phosphataseAlkaline phosphataseSynchronized activation
Plasma tmax1.5-2.5 hr1.0-2.0 hrMatched inhibition/activation kinetics
Optimal LD:CD Ratio10:110:1Balanced peripheral decarboxylase inhibition

Properties

CAS Number

97321-87-4

Product Name

Foslevodopa

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C9H12NO7P

Molecular Weight

277.17 g/mol

InChI

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1

InChI Key

YNDMEEULGSTYJT-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

DOPA 4-phosphate
DOPA 4-phosphate, (32)P-(L-Tyr)-isomer
DOPA 4-phosphate, (L-Tyr)-isome

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.